molecular formula C15H11N3O2S B2519055 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 2034517-25-2

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2519055
CAS No.: 2034517-25-2
M. Wt: 297.33
InChI Key: DGOQVAAPJUBZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Amination Reaction: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Quinazoline Formation: The amino-benzodioxole intermediate is then subjected to cyclization with an appropriate isothiocyanate to form the quinazoline-thione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can be performed on the quinazoline-thione structure.

    Substitution: Various substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the quinazoline-thione structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor function. The quinazoline-thione structure may also contribute to its biological activity by interacting with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline-2-thione
  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline
  • 4-[(2H-1,3-benzodioxol-5-yl)amino]-quinazoline

Uniqueness

4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the presence of both the benzodioxole and quinazoline-thione moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c21-15-17-11-4-2-1-3-10(11)14(18-15)16-9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11,14,16H,1-4,8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAGRQVTEJPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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